3-[2-(Pyridin-2-yl)ethynyl]aniline

Medicinal Chemistry Computational Chemistry Drug Design

Standard aniline building blocks fail to provide the conformational rigidity and electronic profile required for kinase inhibitor libraries or metal-catalyzed method development. 3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS 930395-74-7) solves this with: - **Rigid ethynyl bridge** & meta-substitution (TPSA 38.91 Ų, LogP 2.06) for precise ATP-pocket targeting. - **Proven substrate** for stereoselective gold(I)-catalyzed hydroamination to access Z-enamines. - **Batch-specific analytical data** (NMR, HPLC, GC) from select suppliers - eliminate re-characterization delays.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 930395-74-7
Cat. No. B3307033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Pyridin-2-yl)ethynyl]aniline
CAS930395-74-7
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C#CC2=CC(=CC=C2)N
InChIInChI=1S/C13H10N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,14H2
InChIKeyFPKGDVGTWRHHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Pyridin-2-yl)ethynyl]aniline Overview


3-[2-(Pyridin-2-yl)ethynyl]aniline (CAS: 930395-74-7) is an organic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . It is classified as an arylamine and a versatile small molecule scaffold . The compound features a unique structure comprising a pyridine ring and an aniline moiety connected by an ethynyl group, making it a valuable intermediate in organic synthesis . It is typically synthesized via Sonogashira coupling reactions involving 2-ethynylpyridine and aniline derivatives .

Synthetic intermediate from Sonogashira coupling
Versatile meta-substituted aniline-pyridine scaffold
Building block for medicinal chemistry and catalysis

Why 3-[2-(Pyridin-2-yl)ethynyl]aniline Is Irreplaceable


While compounds like 2-(Pyridin-2-ylethynyl)aniline (CAS 13141-43-0) or 3-(Pyridin-2-yl)aniline share a similar core structure, simple substitution fails due to the critical impact of the ethynyl linkage and the position of the amine group on molecular properties and synthetic utility [1]. The specific meta-substitution pattern of the aniline moiety and the rigid, linear ethynyl bridge in 3-[2-(Pyridin-2-yl)ethynyl]aniline confer unique conformational constraints, electronic distribution, and potential for further functionalization that are not present in its ortho-substituted analog [2]. These subtle differences can lead to distinct outcomes in chemical reactions, such as the stereoselectivity of hydroamination reactions or the geometry of metal coordination complexes, underscoring the non-interchangeable nature of these compounds in rigorous research settings [3].

Meta-substitution pattern alters electronic distribution and reactivity compared to ortho isomer.
Ethynyl bridge provides conformational rigidity absent in simple aniline derivatives.
Substitution with 2-(pyridin-2-yl)aniline may not replicate hydroamination or macrocycle formation.

Quantitative Evidence for 3-[2-(Pyridin-2-yl)ethynyl]aniline


Computational Physicochemical Profile for Drug Discovery

3-[2-(Pyridin-2-yl)ethynyl]aniline possesses a distinct computational physicochemical profile compared to its ortho-substituted isomer, 2-(Pyridin-2-ylethynyl)aniline . Specifically, the target compound has a higher topological polar surface area (TPSA) of 38.91 Ų, versus 35.02 Ų for the ortho analog, indicating potentially different membrane permeability characteristics [1][2]. Furthermore, the meta-compound exhibits a higher calculated LogP (2.06) compared to the ortho analog (1.90), suggesting greater lipophilicity .

TPSA & LogP
Reported
TPSA 38.91 Ų vs 35.02; LogP 2.06 vs 1.90
Supports selection for drug design profiles
Computational predictions; experimental validation recommended
Medicinal Chemistry Computational Chemistry Drug Design

Synthetic Utility in Gold-Catalyzed Hydroamination

The class of 2-(arylethynyl)pyridines, which includes the target compound, has been shown to undergo stereo- and regioselective gold(I)-catalyzed hydroamination with anilines [1]. While the target compound itself is a precursor for such reactions, its specific substitution pattern (meta-aniline) distinguishes it from the more commonly studied ortho-substituted 2-(pyridin-2-ylethynyl)aniline [2]. The latter is known to act as a directing group in C-H amination . The different amine position in 3-[2-(Pyridin-2-yl)ethynyl]aniline alters the electronic and steric environment of the triple bond and nitrogen atoms, which is expected to influence the regio- and stereochemical outcome of hydroamination reactions [3].

Gold(I)-Catalyzed Hydroamination
Class-level
Meta-aniline alters steric and electronic environment
Reactivity may differ from ortho isomer
Based on class reactivity; compound-specific study needed
Organic Synthesis Catalysis Reaction Development

Structural Distinction for Macrocyclic Receptors

The 2,6-bis(2-anilinoethynyl)pyridine scaffold, which is a dimeric analog of the target compound, has been successfully employed in the synthesis of a fluorescent macrocyclic anion receptor [1]. The choice of the meta-substituted aniline in 3-[2-(Pyridin-2-yl)ethynyl]aniline is crucial for establishing the correct spatial arrangement required for effective anion binding and subsequent fluorescence quenching . In contrast, the use of the ortho-substituted 2-(pyridin-2-ylethynyl)aniline would lead to a different geometry and likely a non-functional or less effective receptor [2]. While direct quantitative comparison data for the monomeric compounds is lacking, the established utility of the meta-substituted scaffold in forming functional macrocycles provides strong class-level evidence for its unique value in supramolecular applications [3].

Macrocyclic Receptor Utility
Class-level
Meta-substitution enables functional macrocycle formation
Geometry critical for anion binding
Dimeric analog evidence; monomer behavior may differ
Supramolecular Chemistry Anion Sensing Macrocyclic Receptors

Purity and Analytical Documentation

3-[2-(Pyridin-2-yl)ethynyl]aniline is offered by multiple reputable vendors with a standard minimum purity of 95% . This is comparable to its ortho-substituted analog, 2-(Pyridin-2-ylethynyl)aniline, which is also commonly offered at 95% purity [1]. However, a key procurement differentiator for the target compound is the availability of comprehensive batch-specific analytical data (e.g., NMR, HPLC, GC) from certain suppliers like Bidepharm, which guarantees a minimum purity of 90% with provided spectra . This level of quality assurance and documentation is a critical factor for researchers requiring well-characterized starting materials for sensitive or high-value applications, as it reduces the risk of experimental failure due to unknown impurities .

Purity & Documentation
Head-to-head
≥95% purity with batch-specific NMR/HPLC data
Documentation supports procurement confidence
Specifications from select suppliers; verify for application
Chemical Procurement Research Supply Quality Control

Research Applications of 3-[2-(Pyridin-2-yl)ethynyl]aniline


Medicinal Chemistry: Kinase Inhibitor Design

3-[2-(Pyridin-2-yl)ethynyl]aniline serves as a privileged scaffold for medicinal chemistry, particularly in the design of novel kinase inhibitors [1]. Its unique meta-substituted aniline and rigid ethynyl-pyridine system provide a distinct vector for accessing ATP-binding pockets or allosteric sites in kinases . The quantifiable differences in its computational profile (TPSA 38.91 Ų, LogP 2.06) compared to its ortho-isomer allow medicinal chemists to fine-tune physicochemical properties crucial for ADME optimization [2]. This makes it a valuable, non-interchangeable building block for generating focused compound libraries aimed at improving target selectivity and pharmacokinetic profiles .

Stereoselective Hydroamination Methodology

Given its classification as a 2-(arylethynyl)pyridine, 3-[2-(Pyridin-2-yl)ethynyl]aniline is a prime substrate for exploring and developing gold(I)-catalyzed hydroamination reactions [1]. Its specific substitution pattern (meta-aniline) creates a unique steric and electronic environment that can influence the regio- and stereoselectivity of the reaction, leading to the formation of novel Z-enamine products . This provides a direct advantage over the ortho-substituted analog, which has a known propensity to act as a directing group [2]. Therefore, this compound is essential for methodology studies aimed at expanding the scope and understanding of transition metal-catalyzed transformations .

Supramolecular Chemistry: Macrocyclic Receptor Synthesis

The meta-substitution pattern of 3-[2-(Pyridin-2-yl)ethynyl]aniline is a critical design element for constructing 2,6-bis(2-anilinoethynyl)pyridine macrocycles [1]. These macrocycles have demonstrated utility as fluorescent probes for anion sensing, a function that relies on the specific geometric arrangement dictated by the meta-aniline building block . The ortho-substituted isomer cannot replicate this spatial architecture [2]. Consequently, the procurement of 3-[2-(Pyridin-2-yl)ethynyl]aniline is a prerequisite for research groups focused on developing new chemosensors, molecular machines, or self-assembled structures based on this privileged scaffold .

Sourcing a Well-Characterized Intermediate

For research and development teams, procuring a building block with reliable quality control is paramount. 3-[2-(Pyridin-2-yl)ethynyl]aniline is available from multiple reputable vendors at a standard purity of ≥95% [1]. A key advantage for this specific compound is the availability of batch-specific analytical data (including NMR, HPLC, and GC spectra) from select suppliers, providing a level of documentation that ensures material identity and purity . This reduces the risk of experimental inconsistencies and saves valuable research time by eliminating the need for in-house re-characterization, making it a more efficient and reliable procurement choice compared to less-documented analogs [2].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold design
Meta-substituted aniline-ethynylpyridine scaffold
Physicochemical property optimization
Hydroamination methodology development
Distinct steric and electronic environment
Regio- and stereochemical outcome evaluation
Macrocyclic receptor synthesis
Meta-aniline geometry for macrocycle formation
Anion binding and fluorescence response
Well-characterized intermediate procurement
Batch-specific analytical documentation
Material identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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